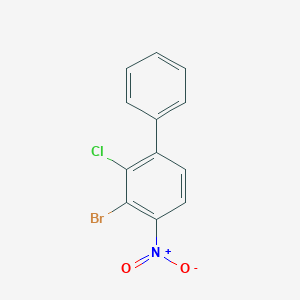
3-Bromo-2-chloro-4-nitro-1,1'-biphenyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-2-chloro-4-nitro-1,1’-biphenyl is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of bromine, chlorine, and nitro groups attached to the biphenyl structure. Biphenyl derivatives are widely studied due to their diverse applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-chloro-4-nitro-1,1’-biphenyl typically involves multiple steps, starting from simpler aromatic compounds. One common method involves the nitration of biphenyl to introduce the nitro group, followed by halogenation to introduce the bromine and chlorine atoms. The nitration can be achieved using a mixture of concentrated nitric acid and sulfuric acid, while the halogenation can be carried out using bromine and chlorine in the presence of a catalyst such as iron(III) chloride .
Industrial Production Methods
Industrial production of 3-Bromo-2-chloro-4-nitro-1,1’-biphenyl may involve large-scale nitration and halogenation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2-chloro-4-nitro-1,1’-biphenyl undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution (EAS): This compound can participate in EAS reactions due to the presence of electron-withdrawing groups (nitro, bromine, and chlorine) that influence the reactivity of the aromatic ring.
Nucleophilic Substitution: The halogen atoms (bromine and chlorine) can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Nitration: Concentrated nitric acid and sulfuric acid.
Halogenation: Bromine and chlorine in the presence of iron(III) chloride.
Reduction: Tin(II) chloride or iron with hydrochloric acid.
Nucleophilic Substitution: Amines or thiols under basic conditions.
Major Products Formed
Reduction: 3-Bromo-2-chloro-4-amino-1,1’-biphenyl.
Nucleophilic Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.
Scientific Research Applications
3-Bromo-2-chloro-4-nitro-1,1’-biphenyl has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-Bromo-2-chloro-4-nitro-1,1’-biphenyl involves its interaction with various molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The halogen atoms can also influence the compound’s reactivity and interactions with enzymes and receptors .
Comparison with Similar Compounds
Similar Compounds
3-Bromo-4-chloroaniline: Similar structure but with an amino group instead of a nitro group.
1-Bromo-4-nitrobenzene: Contains a single benzene ring with bromine and nitro substituents.
Uniqueness
3-Bromo-2-chloro-4-nitro-1,1’-biphenyl is unique due to the combination of bromine, chlorine, and nitro groups on the biphenyl structure. This combination of substituents imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Properties
CAS No. |
919522-60-4 |
|---|---|
Molecular Formula |
C12H7BrClNO2 |
Molecular Weight |
312.54 g/mol |
IUPAC Name |
2-bromo-3-chloro-1-nitro-4-phenylbenzene |
InChI |
InChI=1S/C12H7BrClNO2/c13-11-10(15(16)17)7-6-9(12(11)14)8-4-2-1-3-5-8/h1-7H |
InChI Key |
PYGSYPNJWWUQNP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=C(C=C2)[N+](=O)[O-])Br)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















